3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide
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Overview
Description
3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide typically involves the following steps:
Formation of the Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Propanehydrazide Group: The benzotriazole is then reacted with 3-chloropropionyl chloride to form 3-(1H-benzotriazol-1-yl)propanehydrazide.
Condensation with 3,4-Dichlorobenzaldehyde: Finally, the 3-(1H-benzotriazol-1-yl)propanehydrazide is condensed with 3,4-dichlorobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The benzotriazole and dichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]propanehydrazide
- 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(3,4-difluorophenyl)ethylidene]propanehydrazide
Uniqueness
- Structural Differences : The presence of different substituents on the phenyl ring (e.g., dichloro vs. difluoro) can significantly alter the compound’s chemical properties and reactivity.
- Chemical Properties : The unique combination of benzotriazole and dichlorophenyl groups in 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide contributes to its distinct reactivity and potential applications.
Properties
CAS No. |
518019-34-6 |
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Molecular Formula |
C17H15Cl2N5O |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C17H15Cl2N5O/c1-11(12-6-7-13(18)14(19)10-12)20-22-17(25)8-9-24-16-5-3-2-4-15(16)21-23-24/h2-7,10H,8-9H2,1H3,(H,22,25)/b20-11+ |
InChI Key |
JPONFSCRTSXJIY-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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